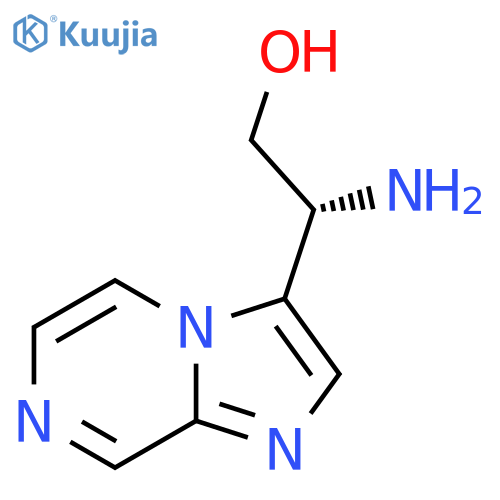

Cas no 2227752-72-7 ((2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol)

(2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol

- EN300-1726954

- 2227752-72-7

- (2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol

-

- インチ: 1S/C8H10N4O/c9-6(5-13)7-3-11-8-4-10-1-2-12(7)8/h1-4,6,13H,5,9H2/t6-/m0/s1

- InChIKey: VGLODIANMPFACP-LURJTMIESA-N

- ほほえんだ: OC[C@@H](C1=CN=C2C=NC=CN12)N

計算された属性

- せいみつぶんしりょう: 178.08546096g/mol

- どういたいしつりょう: 178.08546096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.4Ų

- 疎水性パラメータ計算基準値(XlogP): -1.1

(2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1726954-1.0g |

(2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |

2227752-72-7 | 1g |

$1929.0 | 2023-06-04 | ||

| Enamine | EN300-1726954-0.05g |

(2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |

2227752-72-7 | 0.05g |

$1620.0 | 2023-09-20 | ||

| Enamine | EN300-1726954-10.0g |

(2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |

2227752-72-7 | 10g |

$8295.0 | 2023-06-04 | ||

| Enamine | EN300-1726954-0.5g |

(2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |

2227752-72-7 | 0.5g |

$1851.0 | 2023-09-20 | ||

| Enamine | EN300-1726954-0.1g |

(2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |

2227752-72-7 | 0.1g |

$1697.0 | 2023-09-20 | ||

| Enamine | EN300-1726954-10g |

(2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |

2227752-72-7 | 10g |

$8295.0 | 2023-09-20 | ||

| Enamine | EN300-1726954-0.25g |

(2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |

2227752-72-7 | 0.25g |

$1774.0 | 2023-09-20 | ||

| Enamine | EN300-1726954-1g |

(2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |

2227752-72-7 | 1g |

$1929.0 | 2023-09-20 | ||

| Enamine | EN300-1726954-5g |

(2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |

2227752-72-7 | 5g |

$5594.0 | 2023-09-20 | ||

| Enamine | EN300-1726954-5.0g |

(2R)-2-amino-2-{imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol |

2227752-72-7 | 5g |

$5594.0 | 2023-06-04 |

(2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol 関連文献

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

(2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-olに関する追加情報

Introduction to (2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol (CAS No. 2227752-72-7)

(2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2227752-72-7, represents a fascinating blend of structural complexity and potential biological activity. Its unique molecular framework, featuring an imidazo1,2-apyrazine moiety linked to an ethanolamine backbone, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

The< strong>imidazo1,2-apyrazine scaffold is a heterocyclic structure that has been extensively studied for its pharmacological properties. This particular scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of this moiety into the< strong>(2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol molecule suggests that it may inherit or enhance these beneficial properties. Additionally, the presence of an amino group and an ethanolamine side chain provides additional sites for functionalization, further expanding its potential applications.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex diseases such as cancer and neurodegenerative disorders. The< strong>(2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol compound has emerged as a subject of interest in this context due to its unique structural features. Preliminary studies have suggested that this molecule may interact with specific biological targets, potentially leading to the development of new drugs with improved efficacy and reduced side effects.

The synthesis of< strong>(2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol involves a multi-step process that requires precise control over reaction conditions and reagent selection. The use of chiral auxiliaries to achieve the desired stereochemistry is crucial for ensuring the compound's biological activity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of this molecule efficiently.

The pharmacological evaluation of< strong>(2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol has been conducted using both in vitro and in vivo models. These studies have provided valuable insights into its potential therapeutic applications. For instance, preliminary cell-based assays have demonstrated that this compound exhibits inhibitory effects on certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, animal models have shown promising results in terms of reducing inflammation and improving immune function.

The< strong>imidazo1,2-pyrazine core of< strong>(2R)-amino-(imidazo1,pyrazinyl)ethanol has been extensively studied for its ability to modulate various biological pathways. This scaffold is known to interact with enzymes and receptors involved in processes such as cell proliferation, apoptosis, and signal transduction. The structural features of this compound allow it to bind to these targets with high selectivity, which is essential for developing drugs with minimal off-target effects.

In addition to its potential therapeutic applications, the< strong>(R)-amino-(imidazopyrazinyl)ethanol compound may also find utility in other areas of research. For example, it could serve as a valuable tool for studying the mechanisms underlying various diseases. By understanding how this molecule interacts with biological targets at the molecular level, researchers can gain insights into disease pathogenesis and develop more effective treatment strategies.

The development of novel pharmaceuticals often involves a collaborative effort between chemists, biologists, and clinicians. The< strong>CAS no 22277572 7CAS no 22277572 7CAS no 22277572 7CAS no 22277572 7CAS no 22277572 7CAS no 22277572 7CAS no 22277572 7CAS no 22277572 7CAS no 22277572 7CAS no 22277572CAS no >CAS number CAS number CAS number CAS number CAS number CAS number CAS number CAS numberCAS numberCAS numberCAS numberCAS numberCASnumberCASnumberCASnumberCASnumberCASnumberCASnumberCASnumberCASno22CASSNNO22CASSNNO22CASSNNO22CASSNNO22CASSNNO22CASSNNO22CASSNNO22CASSNNO22CASnois not just an identifier but also a gateway to extensive research data and literature. This information is crucial for researchers who are evaluating the potential of new compounds like (R)-amino-(imidazopyrazinyl)ethanol.

The future prospects for< strong>(R)-amino-(imidazopyrazinyl)ethanol are promising given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating this compound from the laboratory bench to clinical use.

In conclusion,< strong>(R)-amino-(imidazopyrazinyl)ethanol (CAS No. 22277527) represents a significant advancement in pharmaceutical chemistry with potential implications for the treatment of various diseases. Its complex molecular structure and diverse functional groups make it a versatile candidate for further exploration in drug discovery and development.

2227752-72-7 ((2R)-2-amino-2-{imidazo1,2-apyrazin-3-yl}ethan-1-ol) 関連製品

- 364794-70-7(Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate)

- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)

- 1388074-16-5(Methyl 2-bromo-5-fluoro-1H-benzimidazole-7-carboxylate)

- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)

- 2171602-56-3(1-5-(2-chloroethyl)-1,3,4-oxadiazol-2-ylazetidine-2-carboxamide)

- 923251-43-8(5-methyl-1-(3-methylphenyl)-N-4-(morpholin-4-yl)phenyl-1H-1,2,3-triazole-4-carboxamide)

- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)

- 97871-77-7(Glycine, N-(methoxyacetyl)-)

- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)

- 54458-15-0(1-Ethoxy-3-isocyanatopropane)